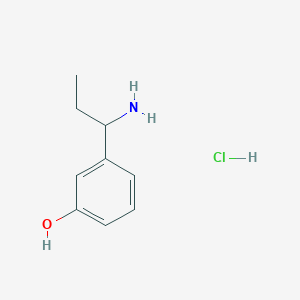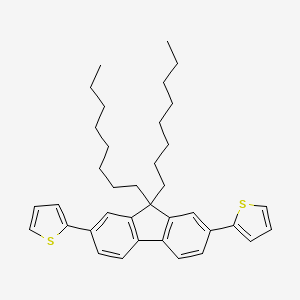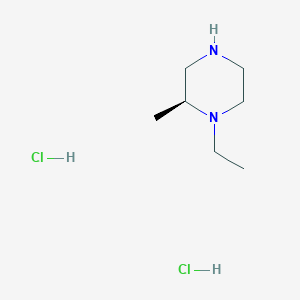
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde
Übersicht
Beschreibung
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde is an organic compound with the molecular formula C₃₉H₅₈O₂ and a molecular weight of 558.88 g/mol . This compound is characterized by its solid state and is typically stored at room temperature in a dry environment . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is notable for its two dodecyl chains attached to the fluorene core.
Vorbereitungsmethoden
The synthesis of 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde involves several steps. One common method includes the alkylation of fluorene with dodecyl bromide to introduce the dodecyl groups at the 9-position. This is followed by formylation at the 2,7-positions to introduce the aldehyde groups . The reaction conditions typically involve the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Analyse Chemischer Reaktionen
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde involves its interaction with molecular targets through its aldehyde groups and aromatic core. The aldehyde groups can form covalent bonds with nucleophiles, while the aromatic core can participate in π-π interactions with other aromatic systems . These interactions can influence various molecular pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde include:
9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde: Similar structure but with octyl chains instead of dodecyl chains.
9,9-Didodecyl-2,7-dibromofluorene: Similar structure but with bromine atoms at the 2,7-positions instead of aldehyde groups.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymeric form with octyl chains. The uniqueness of this compound lies in its specific combination of dodecyl chains and aldehyde groups, which confer distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
9,9-didodecylfluorene-2,7-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58O2/c1-3-5-7-9-11-13-15-17-19-21-27-39(28-22-20-18-16-14-12-10-8-6-4-2)37-29-33(31-40)23-25-35(37)36-26-24-34(32-41)30-38(36)39/h23-26,29-32H,3-22,27-28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNANZGMVKTUUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorophenyl)methylamino]acetamide;hydrochloride](/img/structure/B8146743.png)


![4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride](/img/structure/B8146755.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8146770.png)





![Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride](/img/structure/B8146811.png)
![(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B8146820.png)
